(S)-(+)-2-Heptanol

Enantioselective synthesis Biocatalysis Chiral resolution

(S)-(+)-2-Heptanol (CAS 6033-23-4) is a chiral secondary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. It is a clear, colorless liquid with a boiling point of 149–150 °C and a density of 0.815 g/mL at 25 °C.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 6033-23-4
Cat. No. B1223330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Heptanol
CAS6033-23-4
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCCCC(C)O
InChIInChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
InChIKeyCETWDUZRCINIHU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-(+)-2-Heptanol (CAS 6033-23-4): Properties and Procurement Considerations


(S)-(+)-2-Heptanol (CAS 6033-23-4) is a chiral secondary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol [1]. It is a clear, colorless liquid with a boiling point of 149–150 °C and a density of 0.815 g/mL at 25 °C . As a single enantiomer, it exhibits a specific optical rotation of [α]²⁴/D +10° (neat) and is commercially available with an enantiomeric excess (e.e.) of ≥97% . This compound serves as a crucial chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrance ingredients .

Why (S)-(+)-2-Heptanol Cannot Be Simply Substituted: Chirality and Function


In scientific and industrial applications, the biological and sensory properties of chiral molecules are often strictly stereospecific. For 2-heptanol, the (S)-(+) and (R)-(-) enantiomers exhibit distinct odor profiles and biological activities, while the racemic mixture may not replicate the function of either pure enantiomer [1]. Substituting (S)-(+)-2-Heptanol with its (R)-(-) antipode, the racemate, or a different secondary alcohol like 2-octanol can lead to loss of desired activity, altered pharmacokinetics in drug synthesis, or failure in stereospecific assays [2]. Therefore, procurement based solely on chemical name or class, without rigorous specification of enantiomeric purity and absolute configuration, introduces significant risk of experimental failure or product underperformance.

Quantitative Differentiation of (S)-(+)-2-Heptanol: Evidence-Based Guide for Scientific Selection


Enantiomeric Purity: Achieving >99% e.e. via Enzymatic Resolution

Using lipase B from Candida antarctica, the enzymatic resolution of racemic 2-heptanol yielded (S)-(+)-2-heptanol with an enantiomeric excess (e.e.) of >99%, demonstrating a high degree of stereoselectivity achievable for this specific enantiomer [1]. This is a critical specification for applications demanding high optical purity.

Enantioselective synthesis Biocatalysis Chiral resolution

Odor Profile: Distinct Sensory Properties of the (S)-Enantiomer

The (S)-enantiomer of 2-heptanol is characterized by a mushroom, oily, fatty, blue cheese, and moldy odor profile, as documented in a patent on chiral resolution [1]. In contrast, the (R)-enantiomer is described as possessing a fruity, sweet, oily, and fatty odor [1]. This sensory differentiation is critical for applications in fragrance and flavor formulation.

Fragrance chemistry Flavor science Sensory analysis

Alarm Pheromone Activity: Specificity of the (S)-Enantiomer in Melipona solani

In the stingless bee Melipona solani, (S)-2-heptanol was identified as the active compound eliciting an alarm response [1]. While the (R)-enantiomer was not found in the bees' mandibular glands, bioassays showed that bees responded to it in a manner similar to the (S)-isomer and the racemic mixture [1]. This highlights the importance of chirality, but also a unique cross-reactivity in this specific biological system.

Chemical ecology Entomology Pheromone biology

Antimicrobial Activity: Baseline MIC Against Propionibacterium acnes

While the TargetMol entry lists data for 2-heptanol generally (likely the racemate or unspecified stereochemistry), it reports a minimum inhibitory concentration (MIC) of 800.0 μg/mL against Propionibacterium acnes ATCC 11827 after 2 days . This provides a baseline for antimicrobial activity, but it lacks a chiral comparison.

Antimicrobial Microbiology Natural products

Physicochemical Profile: Stability and Handling Data from Vendor Specifications

Commercial (S)-(+)-2-Heptanol is supplied as a liquid with a purity of 98% and an optical purity of ee: 97% (GLC) . It has a vapor pressure of 1 mmHg at 15 °C, a flash point of 64 °C, and is classified as a combustible liquid . This data is essential for safe handling and storage, but does not differ from the racemate.

Physicochemical properties Material safety Procurement specification

Optimal Application Scenarios for (S)-(+)-2-Heptanol Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceuticals and Agrochemicals

Given its high commercial availability at >97% e.e. and established use as a chiral precursor, (S)-(+)-2-Heptanol is ideally suited for the enantioselective synthesis of complex drug molecules, such as the vasopressin V2 receptor agonist intermediate where its (R)-enantiomer is utilized for resolution [1]. Its high optical purity minimizes racemization risk in downstream reactions, ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

Fragrance and Flavor Development: Creating Mushroom and Blue Cheese Notes

The distinct odor profile of (S)-(+)-2-Heptanol, characterized as mushroom, oily, fatty, blue cheese, and moldy [2], makes it a valuable ingredient for formulators seeking to replicate or enhance these specific sensory notes in perfumes, food flavorings, or cosmetic products. The use of the (S)-enantiomer is non-negotiable, as the (R)-enantiomer offers a completely different fruity and sweet character [2].

Chemical Ecology Research: Studying Stingless Bee Alarm Behavior

For entomologists investigating the chemical communication of Melipona solani and related stingless bee species, (S)-2-heptanol is the naturally occurring alarm pheromone [3]. Its use is essential for replicating ecologically relevant bioassays, even though the (R)-enantiomer also triggers a response in this specific system [3]. Studies on other insect species may reveal strict stereospecificity, making the pure enantiomer the only viable choice.

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